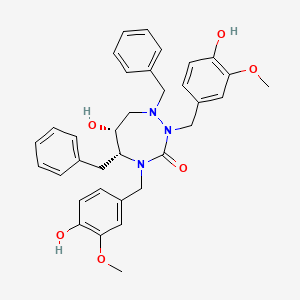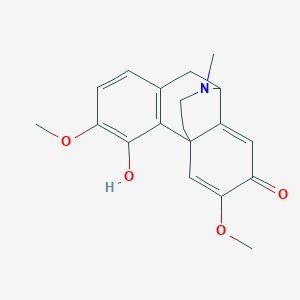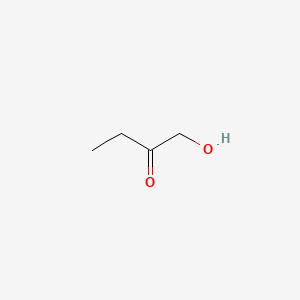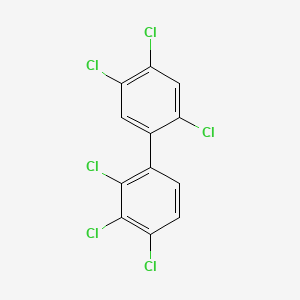
Amenorone forte
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amenorone Forte is a hormonal pregnancy test compound that was used in the mid-20th century. It contains synthetic hormones, specifically ethisterone and ethinyloestradiol, which are derivatives of progesterone and estrogen, respectively . The compound was primarily used to diagnose pregnancy by inducing menstruation in women who were not pregnant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amenorone Forte involves the chemical modification of natural hormones to produce ethisterone and ethinyloestradiol. Ethisterone is synthesized from testosterone through a series of chemical reactions, including oxidation and reduction steps . Ethinyloestradiol is synthesized from estradiol by introducing an ethinyl group at the 17-alpha position .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis of ethisterone and ethinyloestradiol. The process includes purification steps to ensure the final product is free from impurities. The hormones are then combined in specific ratios to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Amenorone Forte undergoes various chemical reactions, including:
Oxidation: Conversion of testosterone to ethisterone.
Reduction: Reduction of intermediate compounds during the synthesis of ethisterone.
Substitution: Introduction of the ethinyl group in ethinyloestradiol.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation steps.
Reducing agents: Used in the reduction steps.
Catalysts: Used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions are ethisterone and ethinyloestradiol, which are the active components of this compound .
Scientific Research Applications
Amenorone Forte has been used in various scientific research applications, including:
Chemistry: Studying the synthesis and chemical properties of synthetic hormones.
Biology: Understanding the effects of synthetic hormones on biological systems.
Medicine: Investigating the use of synthetic hormones in pregnancy tests and hormone replacement therapy.
Industry: Production of synthetic hormones for pharmaceutical use.
Mechanism of Action
Amenorone Forte exerts its effects by mimicking the actions of natural hormones in the body. Ethisterone acts as a progestogen, while ethinyloestradiol acts as an estrogen. These hormones bind to their respective receptors in the body, leading to changes in gene expression and cellular function. The primary molecular targets are the progesterone and estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Primodos: Another hormonal pregnancy test containing norethisterone and ethinylestradiol.
Duogynon: Contains similar synthetic hormones for pregnancy testing.
Uniqueness
Amenorone Forte is unique in its specific combination of ethisterone and ethinyloestradiol, which provides a distinct hormonal profile compared to other similar compounds .
Properties
CAS No. |
53568-84-6 |
|---|---|
Molecular Formula |
C40H50O4 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1 |
InChI Key |
NAPPWIFDUAHTRY-FKHULPEPSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Key on ui other cas no. |
53568-84-6 |
Synonyms |
amenorone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)
